Dual-Electrophile Synthetic Versatility: Aromatic Amine Handle vs. Comparator PMSF
Sulfanilyl fluoride possesses a primary aromatic amine (-NH₂) directly attached to the benzene ring, a functional group entirely absent in phenylmethylsulfonyl fluoride (PMSF, CAS 329-98-6) [1][2]. This amine handle enables orthogonal functionalization via diazotization, acylation, or sulfonamide formation, permitting the construction of complex molecular architectures without compromising the sulfonyl fluoride warhead [3]. The absence of this amine in PMSF restricts its utility primarily to terminal protease inhibition, whereas sulfanilyl fluoride serves as both a covalent warhead and a synthetic linchpin for probe assembly and library synthesis .
| Evidence Dimension | Presence of primary aromatic amine group for derivatization |
|---|---|
| Target Compound Data | Present (-NH₂ at para position) |
| Comparator Or Baseline | PMSF (phenylmethylsulfonyl fluoride): Absent |
| Quantified Difference | Qualitative presence/absence; defines synthetic scope |
| Conditions | Structural analysis via molecular formula comparison |
Why This Matters
Procurement of sulfanilyl fluoride over PMSF is required when the downstream application demands further derivatization, conjugation to fluorophores/biotin, or incorporation into larger molecular scaffolds—capabilities that PMSF structurally cannot support.
- [1] DrugFuture. Sulfanilyl Fluoride. CAS Name: p-Aminobenzenesulfonyl fluoride. Molecular Formula: C₆H₆FNO₂S. View Source
- [2] ChemicalBook. Phenylmethylsulfonyl fluoride. CAS 329-98-6. Molecular Formula: C₇H₇FO₂S. View Source
- [3] Kuujia. Cas no 98-62-4 (Sulfanilylfluoride). ... enabling selective modifications of nucleophiles such as amines and alcohols. ... compatibility with click chemistry applications. View Source
